molecular formula C₅₃H₁₀₀N₁₅O₁₅P B612785 1670273-47-8 CAS No. 1670273-47-8

1670273-47-8

Cat. No.: B612785
CAS No.: 1670273-47-8
M. Wt: 1218.43
InChI Key:
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Description

The compound with the CAS number 1670273-47-8 is known as [pThr3]-CDK5 Substrate. This compound is an effective substrate of Phospho-Thr3CDK5 and is derived from the sequence of the histone H1 peptide that docks in the active site of CDK5. It is phosphorylated by CDK5 with a Km value of 6 µM .

Preparation Methods

The synthetic routes and reaction conditions for [pThr3]-CDK5 Substrate involve the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

[pThr3]-CDK5 Substrate undergoes various types of chemical reactions, including:

    Phosphorylation: This compound is phosphorylated by CDK5, which is a crucial step in its activation.

    Hydrolysis: The peptide bonds in [pThr3]-CDK5 Substrate can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The amino acid residues in the peptide can undergo oxidation and reduction reactions, although these are less common

Common reagents and conditions used in these reactions include:

    Phosphorylation: CDK5 enzyme, ATP, and appropriate buffer conditions.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT)

Scientific Research Applications

[pThr3]-CDK5 Substrate has several scientific research applications, including:

    Chemistry: Used as a model substrate to study the activity and specificity of CDK5.

    Biology: Helps in understanding the role of CDK5 in various cellular processes, including cell cycle regulation and neuronal development.

    Medicine: Investigated for its potential role in neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is dysregulated.

    Industry: Utilized in the development of CDK5 inhibitors for therapeutic purposes

Mechanism of Action

The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by CDK5. The substrate docks into the active site of CDK5, where it is phosphorylated at the threonine residue. This phosphorylation event is crucial for the regulation of CDK5 activity and its downstream signaling pathways. The molecular targets and pathways involved include the regulation of the cell cycle, neuronal development, and synaptic plasticity .

Comparison with Similar Compounds

[pThr3]-CDK5 Substrate can be compared with other similar compounds, such as:

    [pThr3]-CDK1 Substrate: Another substrate for CDK1, which has similar properties but is specific to CDK1.

    [pThr3]-CDK2 Substrate: A substrate for CDK2, which also shares similarities but is specific to CDK2.

    [pThr3]-CDK4 Substrate: A substrate for CDK4, with similar properties but specific to CDK4.

The uniqueness of [pThr3]-CDK5 Substrate lies in its specificity for CDK5 and its role in neuronal development and neurodegenerative diseases .

Properties

CAS No.

1670273-47-8

Molecular Formula

C₅₃H₁₀₀N₁₅O₁₅P

Molecular Weight

1218.43

sequence

One Letter Code: PK-pTHR-PKKAKKL

Origin of Product

United States

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